molecular formula C10H10F3N B11896808 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 223915-99-9

3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11896808
CAS No.: 223915-99-9
M. Wt: 201.19 g/mol
InChI Key: ZKDBUNWBYCZLQF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroisoquinoline skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of tetrahydroisoquinoline derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as tetrabutylammonium fluoride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of signal transduction and inhibition of specific enzymes .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)quinoline
  • 3-(Trifluoromethyl)isoquinoline
  • 3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific tetrahydroisoquinoline framework, which provides distinct chemical and biological properties.

Properties

CAS No.

223915-99-9

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-14-9/h1-4,9,14H,5-6H2

InChI Key

ZKDBUNWBYCZLQF-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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